Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical flavoenzyme found in Mycobacterium tuberculosis and other mycobacteria. [, , , , ] It plays an essential role in the biosynthesis of cell wall components arabinogalactan and lipoarabinomannan by catalyzing the epimerization of decaprenylphosphoryl ribose (DPR) to decaprenylphosphoryl arabinose (DPA). [, , , , ] Due to its essentiality for mycobacterial survival and its absence in mammals, DprE1 has emerged as a promising target for developing new anti-tuberculosis drugs. [, , , , ]
The molecular structures of various DprE1 inhibitors are elucidated using techniques like X-ray crystallography, NMR spectroscopy, and computational modeling. [, , , , , , , , , , , , , ] These studies provide insights into the key structural features responsible for their interactions with the DprE1 active site and inform structure-activity relationship (SAR) studies.
DprE1 inhibitors exert their antimycobacterial activity primarily by disrupting the biosynthesis of the essential cell wall components arabinogalactan and lipoarabinomannan. [, , , , ]
Several papers emphasize the importance of optimizing the physicochemical properties of DprE1 inhibitors for improved drug-likeness. [, , , , , ] Parameters like solubility, lipophilicity, metabolic stability, and plasma protein binding are assessed using in vitro and in silico methods. SAR studies guide the modification of chemical scaffolds to improve these properties while maintaining or enhancing antimycobacterial activity.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6